Regioisomeric Differentiation: 3-Cyano vs. 4-Cyano Substitution Pattern
The target compound carries the cyano substituent at the 3-position of the tetrahydrocyclopropa[a]indene scaffold, whereas the stereochemically defined analog (1R,1aS,6aR)-4-cyano-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid (CAS 501373-10-0) bears the cyano group at the 4-position . In the GPR40 agonist patent series, the position of aryl substitution on the indene ring is a key variable influencing receptor binding, and regioisomeric pairs are treated as distinct chemical entities with separately measured biological activities [1]. This positional difference produces altered molecular electrostatic potential surfaces and distinct hydrogen-bonding geometries relative to the carboxylic acid anchor point.
| Evidence Dimension | Cyano substituent position on indene ring |
|---|---|
| Target Compound Data | Cyano at position 3 (CAS 2059948-42-2, racemic mixture) |
| Comparator Or Baseline | Cyano at position 4 (CAS 501373-10-0, (1R,1aS,6aR)-rel stereochemistry) |
| Quantified Difference | Positional isomer; distinct CAS numbers (2059948-42-2 vs. 501373-10-0); different stereochemical specification |
| Conditions | Structural comparison based on IUPAC nomenclature and CAS registry assignments |
Why This Matters
Procurement of the correct regioisomer is critical because GPR40 agonist SAR is exquisitely sensitive to substitution position; an incorrect isomer will generate invalid structure-activity data.
- [1] Merck Sharp & Dohme Corp. Antidiabetic Substituted Heteroaryl Compounds. U.S. Patent Application Publication No. US 2017/0166578 A1, June 15, 2017. View Source
